molecular formula C9H11NO2 B6261712 2-cyano-3-cyclopentylprop-2-enoic acid CAS No. 1251448-69-7

2-cyano-3-cyclopentylprop-2-enoic acid

Cat. No. B6261712
CAS RN: 1251448-69-7
M. Wt: 165.2
InChI Key:
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Description

2-Cyano-3-cyclopentylprop-2-enoic acid (2-CPA) is a cyclic carboxylic acid, an organic compound composed of a five-membered ring of carbon atoms with one carboxylic acid group. It is a versatile intermediate used in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. 2-CPA is also used in the synthesis of polymers, polyesters, and polyamides. 2-CPA is an important chemical in the pharmaceutical industry, and is used in the synthesis of many drugs such as anti-cancer agents, anti-inflammatory agents, and anti-infective agents.

Mechanism of Action

2-cyano-3-cyclopentylprop-2-enoic acid acts as an acid catalyst in organic synthesis. It can act as a proton donor and acceptor, and can facilitate the formation of new bonds between two molecules. In addition, 2-cyano-3-cyclopentylprop-2-enoic acid can also act as a Lewis acid, which can react with a Lewis base to form a new bond.
Biochemical and Physiological Effects
2-cyano-3-cyclopentylprop-2-enoic acid has been shown to have antioxidant activity, which may be beneficial in preventing some types of cancer. It has also been shown to inhibit the growth of some types of bacteria, and can be used as an antibacterial agent. 2-cyano-3-cyclopentylprop-2-enoic acid has also been shown to have anti-inflammatory and anti-allergic properties, and can be used in the treatment of some types of allergies.

Advantages and Limitations for Lab Experiments

2-cyano-3-cyclopentylprop-2-enoic acid is a versatile intermediate that can be used in a variety of laboratory experiments. It is relatively stable and easy to handle, and can be stored at room temperature for extended periods of time. However, 2-cyano-3-cyclopentylprop-2-enoic acid is a highly reactive compound and should be handled with caution. It should be stored in a cool, dry place and should be kept away from heat and light.

Future Directions

The future of 2-cyano-3-cyclopentylprop-2-enoic acid is promising, as it has many potential applications in the field of organic synthesis. It can be used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, 2-cyano-3-cyclopentylprop-2-enoic acid can be used in the synthesis of polymers, polyesters, and polyamides. Furthermore, 2-cyano-3-cyclopentylprop-2-enoic acid can be used as an antioxidant, antibacterial, anti-inflammatory, and anti-allergic agent. Finally, 2-cyano-3-cyclopentylprop-2-enoic acid can be used in the development of new catalysts and reagents for organic synthesis.

Synthesis Methods

2-cyano-3-cyclopentylprop-2-enoic acid is synthesized by the reaction of cyclopentanone with ethyl cyanoacetate in the presence of an acid catalyst. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, and is heated at a temperature of around 100°C. The reaction yields a mixture of 2-cyano-3-cyclopentylprop-2-enoic acid and the corresponding ethyl ester. The ethyl ester can then be separated from the 2-cyano-3-cyclopentylprop-2-enoic acid by distillation.

Scientific Research Applications

2-cyano-3-cyclopentylprop-2-enoic acid is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a catalyst in polymerization reactions. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 2-cyano-3-cyclopentylprop-2-enoic acid is also used in the synthesis of polymers, polyesters, and polyamides.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-cyano-3-cyclopentylprop-2-enoic acid involves the addition of a cyano group to a cyclopentene derivative, followed by oxidation to form the carboxylic acid functional group.", "Starting Materials": [ "Cyclopentene", "Sodium cyanide", "Bromine", "Sodium hydroxide", "Sodium hypochlorite", "Sulfuric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Cyclopentene is reacted with sodium cyanide in the presence of bromine to form 2-bromo-3-cyclopentylpropenenitrile.", "The nitrile is then hydrolyzed with sodium hydroxide to form 2-bromo-3-cyclopentylpropanoic acid.", "The acid is oxidized with sodium hypochlorite in the presence of sulfuric acid to form 2-bromo-3-cyclopentylpropanoic acid.", "The resulting acid is then treated with sodium bicarbonate to form 2-cyano-3-cyclopentylprop-2-enoic acid.", "The product is extracted with ethyl acetate and purified by recrystallization." ] }

CAS RN

1251448-69-7

Product Name

2-cyano-3-cyclopentylprop-2-enoic acid

Molecular Formula

C9H11NO2

Molecular Weight

165.2

Purity

95

Origin of Product

United States

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